N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Moldovan et al. (2017) focused on the synthesis of a series of indol-3-yl-oxoacetamides, demonstrating their potential as potent and selective ligands for the cannabinoid receptor type 2 (CB2) with significant biological activity. This research underscores the importance of fluorinated derivatives in enhancing ligand potency and selectivity (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
Chiral Lewis Acid Catalysis
Suga et al. (2013) described highly enantioselective 1,3-dipolar cycloaddition reactions catalyzed by chiral Lewis acids, leading to the synthesis of chiral indolizidine derivatives, including (+)-tashiromine. This work illustrates the synthetic utility of N-diazoacetyl lactams in constructing complex heterocyclic compounds with high enantioselectivity (Suga, Hashimoto, Yasumura, Takezawa, Itoh, & Kakehi, 2013).
Cyclin D1/CDK4 Inhibition
Research by Faul et al. (2004) introduced a new class of cyclin D1/CDK4 inhibitors, synthesized by oxidation of aryl indolylmaleimides. This study showcases methods for introducing functional groups into the indolocarbazole platform, providing insights into the structure-activity relationship (SAR) of these compounds (Faul, Engler, Sullivan, Grutsch, Clayton, Martinelli, Pawlak, Letourneau, Coffey, Pedersen, Kolis, Furness, Malhotra, Al-awar, & Ray, 2004).
Novel Synthesis Approaches
Kametani, Ohsawa, and Ihara (1981) developed a novel synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, demonstrating the versatility of N-(2-bromo-4,5-dimethoxyphenethyl)acetamide in generating diverse indole and 2-oxindole derivatives. This research provides valuable methods for the synthesis of complex heterocyclic structures (Kametani, Ohsawa, & Ihara, 1981).
Oxidative Cyclization Reactions
A study by Kajiyama et al. (2012) explored oxidative cyclization reactions of N-acetyltryptamine, yielding derivatives that could be applied in the synthesis of natural products. This method highlights the potential of hypervalent iodobenzene diacetate in facilitating oxidative cyclizations for the synthesis of pyrroloindole alkaloids (Kajiyama, Saitoh, Yamaguchi, & Nishiyama, 2012).
Properties
IUPAC Name |
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14(15(19)17-10-5-1-2-6-10)12-9-16-13-8-4-3-7-11(12)13/h3-4,7-10,16H,1-2,5-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVZOXYFHJJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329979 |
Source
|
Record name | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732632 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852367-38-5 |
Source
|
Record name | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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